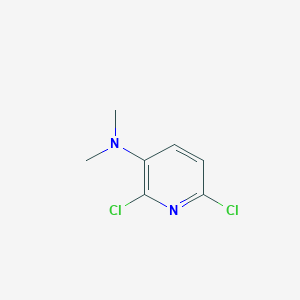

(2,6-Dichloropyridin-3-yl)dimethylamine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H8Cl2N2 |

|---|---|

Poids moléculaire |

191.05 g/mol |

Nom IUPAC |

2,6-dichloro-N,N-dimethylpyridin-3-amine |

InChI |

InChI=1S/C7H8Cl2N2/c1-11(2)5-3-4-6(8)10-7(5)9/h3-4H,1-2H3 |

Clé InChI |

CHNNNNSXCJKHIC-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=C(N=C(C=C1)Cl)Cl |

Origine du produit |

United States |

Synthetic Methodologies for 2,6 Dichloropyridin 3 Yl Dimethylamine

Established Synthetic Routes and Precursor Utilization

The primary and most established route for synthesizing (2,6-Dichloropyridin-3-yl)dimethylamine relies on the nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves the reaction of a suitable polychlorinated pyridine (B92270) precursor with dimethylamine (B145610) or a synthetic equivalent. A common precursor for this transformation is 2,3,6-trichloropyridine, where the chlorine atom at the C-3 position is selectively replaced.

The introduction of an amino group onto a pyridine ring, particularly one bearing multiple halogen substituents, is a cornerstone of heterocyclic chemistry. The pyridine ring's inherent electron-deficient nature, caused by the electronegative nitrogen atom, facilitates nucleophilic attack, especially at the ortho (C-2, C-6) and para (C-4) positions. youtube.comyoutube.com Halogen atoms, such as chlorine, serve as effective leaving groups in these SNAr reactions. youtube.com

For polyhalogenated pyridines, the challenge lies in achieving selective substitution at a single desired position. The reaction of a nucleophile with a substrate like 2,6-dichloropyridine (B45657) typically requires forcing conditions or activation by other electron-withdrawing groups to proceed efficiently. youtube.com A common strategy involves the in situ generation of dimethylamine from the thermal decomposition of N,N-dimethylformamide (DMF), often assisted by a base. acs.orgacs.orgnih.govnih.gov This method provides a controlled, slow release of the volatile dimethylamine nucleophile, enhancing reaction safety and efficiency. nih.gov

The success of the synthesis of (2,6-Dichloropyridin-3-yl)dimethylamine is highly dependent on the careful selection of reagents and catalysts that control the reaction's efficiency and selectivity.

Aminating Agent : The nucleophile is dimethylamine. It can be introduced as a gas, in an aqueous solution, or generated in situ from a precursor like N,N-dimethylformamide (DMF). nih.govnih.gov The hydroxide-assisted thermal decomposition of DMF is a practical and convenient procedure for this purpose. nih.gov

Base : A strong base is often employed to facilitate the reaction. Bases such as sodium tert-butoxide (NaOtBu) or sodium hydroxide (B78521) (NaOH) can promote the decomposition of DMF to generate the dimethylamine nucleophile. acs.orgacs.org In other systems, bases like lithium hexamethyldisilazide (LiHMDS) are used to deprotonate amine nucleophiles or influence the catalytic cycle. acs.org

Solvent : The choice of solvent is critical. While DMF can serve as both a solvent and a reagent, acs.org other solvents such as water, ethanol, and tetrahydrofuran (B95107) (THF) are also utilized depending on the specific protocol. acs.orgacs.orggoogle.com The use of water as a solvent is a key feature of more environmentally benign procedures. acs.org

Catalysts : While many SNAr reactions on highly activated pyridines can proceed without a catalyst, palladium-based catalysts are instrumental in achieving high regioselectivity in more challenging cases, particularly in related pyrimidine (B1678525) systems. acs.orgnih.govresearchgate.netacs.org Catalytic systems typically consist of a palladium source, like Pd(OAc)2, and a phosphine (B1218219) ligand, such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). acs.org These catalysts are particularly effective for coupling with secondary amines. acs.org

Table 1: Reagents in the Synthesis of (2,6-Dichloropyridin-3-yl)dimethylamine

| Reagent Type | Specific Example(s) | Role in Synthesis | Reference(s) |

|---|---|---|---|

| Precursor | 2,3,6-Trichloropyridine | Provides the dichloropyridine backbone | - |

| Aminating Agent | Dimethylamine, N,N-Dimethylformamide (DMF) | Source of the nucleophilic dimethylamino group | acs.org, nih.gov, nih.gov |

| Base | Sodium tert-butoxide (NaOtBu), NaOH, LiHMDS | Promotes reaction, facilitates in situ reagent generation | acs.org, acs.org, acs.org |

| Catalyst System | Pd(OAc)2 / dppb | Enhances reaction rate and regioselectivity (in related systems) | acs.org, acs.org |

| Solvent | Water, DMF, Ethanol, THF | Provides the reaction medium | acs.org, acs.org, acs.org |

Novel Approaches and Enhanced Synthetic Efficiency

Modern synthetic chemistry emphasizes the development of more efficient and sustainable methods. Research into the synthesis of aminopyridines has focused on improving yields, reducing waste, and enhancing process safety and scalability.

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like (2,6-Dichloropyridin-3-yl)dimethylamine. nih.gov Key advancements include the development of base-promoted amination reactions that use water as an environmentally benign solvent, avoiding the need for volatile organic compounds. acs.orgacs.org

Another important metric is atom economy , which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. primescholars.comchemrxiv.org Substitution reactions, like the SNAr used to produce the target compound, are inherently less atom-economical than rearrangement or addition reactions because they generate a stoichiometric byproduct (e.g., HCl or its salt). rsc.org

Table 2: Atom Economy Calculation for the Synthesis of (2,6-Dichloropyridin-3-yl)dimethylamine

| Reaction | Reactants | Formula Weight (g/mol) | Desired Product | Formula Weight (g/mol) | Byproduct | Formula Weight (g/mol) | Atom Economy (%) |

|---|---|---|---|---|---|---|---|

| Amination via SNAr | C5H2Cl3N + C2H7N | 182.44 + 45.08 | C7H8Cl2N2 | 191.06 | HCl | 36.46 | 83.2% |

Calculation: [% Atom Economy = (FW of Product / Sum of FW of all Reactants) x 100]

This calculation demonstrates that while the yield may be high, a significant portion of the reactant mass is converted into waste, highlighting an area for potential improvement through alternative synthetic design.

Flow chemistry offers a significant enhancement in process efficiency and safety for amination reactions. mdpi.com By conducting the synthesis in a continuous flow reactor, such as a pressurized tube, reactions can be performed safely at elevated temperatures and pressures. mdpi.com These conditions, which are often hazardous to achieve in traditional batch reactors, can dramatically reduce reaction times from hours to minutes. This process intensification leads to a much higher space-time-yield, making the production more efficient and scalable. Continuous flow has been successfully applied to the amination of various aryl halides and represents a modern approach applicable to the industrial-scale production of (2,6-Dichloropyridin-3-yl)dimethylamine. mdpi.com

Chemo-, Regio-, and Stereoselectivity in its Chemical Synthesis

Achieving selectivity is a paramount challenge in the synthesis of polysubstituted aromatic and heteroaromatic compounds.

Chemoselectivity : In a precursor like 2,3,6-trichloropyridine, there are three potential sites for nucleophilic attack. Chemoselectivity refers to the preferential reaction at one of these C-Cl bonds over the others. Achieving mono-amination without side reactions leading to di- or tri-substituted products is a key challenge controlled by reactant stoichiometry and reaction conditions.

Regioselectivity : This refers to the specific position at which the dimethylamino group is introduced. In pyridine derivatives, nucleophilic substitution is electronically favored at the C-2, C-4, and C-6 positions. echemi.com The substitution of a chlorine at the C-3 position, as required for the target molecule, is electronically less favored than at C-2 or C-6. The outcome is determined by a complex interplay of electronic and steric factors. For instance, in 2,6-dichloro-3-nitropyridine, the powerful electron-withdrawing nitro group kinetically directs nucleophilic attack to the ortho C-2 position, despite the C-6 position being para. echemi.comstackexchange.com For a precursor like 2,3,6-trichloropyridine, the relative reactivity of the chlorine atoms at positions 2, 3, and 6 dictates the final product distribution. Achieving high regioselectivity for the C-3 position often requires carefully optimized conditions or a specific catalytic system that can override the inherent electronic preferences of the pyridine ring. nih.gov

Table 3: Factors Influencing Regioselectivity in Pyridine Amination

| Factor | Influence on Substitution Site | Example | Reference(s) |

|---|---|---|---|

| Electronic Effects | Ring nitrogen activates C-2, C-4, C-6 positions for nucleophilic attack. | General reactivity pattern of pyridines. | echemi.com, youtube.com |

| Activating Groups | Strong electron-withdrawing groups (e.g., -NO2) activate ortho/para positions. | -NO2 at C-3 directs attack to C-2. | stackexchange.com, echemi.com |

| Nucleophile | Bulky nucleophiles may favor less sterically hindered sites. Tertiary amines can show unique C-2 selectivity. | Tertiary amines reacting at C-2 of 2,4-dichloropyrimidines. | nih.gov |

| Catalyst | Palladium/phosphine catalysts can enforce selectivity at specific positions. | Pd-catalyzed amination of dichloropyrimidines at C-4. | acs.org, acs.org |

| Reaction Conditions | Temperature and solvent can alter the kinetic vs. thermodynamic product ratio. | Polar solvents can favor C-4 substitution in some pyrimidines. | acs.org |

Stereoselectivity : The molecule (2,6-Dichloropyridin-3-yl)dimethylamine is achiral and does not possess any stereocenters. It has a plane of symmetry in the molecule. Consequently, considerations of stereoselectivity are not applicable to its chemical synthesis.

Chemical Reactivity and Transformation Pathways of 2,6 Dichloropyridin 3 Yl Dimethylamine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to its electron-deficient nature. The presence of two powerfully deactivating chloro substituents on (2,6-Dichloropyridin-3-yl)dimethylamine renders the ring highly resistant to attack by electrophiles. While the dimethylamino group at C3 is an activating, ortho-, para-directing group, its influence is often insufficient to overcome the deactivation by both the ring nitrogen and the halogens.

Consequently, forcing conditions would be required for EAS reactions like nitration, halogenation, or Friedel-Crafts, which would likely lead to low yields or decomposition. The primary positions for any potential electrophilic attack would be C4 and C5, ortho and para to the dimethylamino group. However, the C4 position is sterically hindered by the C3-dimethylamino and C5-hydrogen, and the C5 position is electronically less favored. Specific literature examples of successful EAS on this particular substrate are scarce, underscoring the difficulty of these transformations.

Nucleophilic Aromatic Substitution Reactions at Dichloropyridine Core

The electron-deficient character of the pyridine ring, amplified by the chloro substituents, makes the C2 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr). youtube.com This is a prominent reaction pathway for functionalizing the molecule. nih.govacs.org Various nucleophiles can displace the chloride ions, which are excellent leaving groups in this context.

The general mechanism involves the attack of a nucleophile on the electron-poor carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored upon the expulsion of the chloride ion. youtube.com

Common nucleophiles used in SNAr reactions with similar chloropyridine substrates include:

Alkoxides and Phenoxides: To form ether linkages.

Thiolates: To form thioethers.

Amines: To introduce new nitrogen-based substituents. For instance, reacting with ammonia (B1221849) or primary/secondary amines can yield aminopyridines. nih.gov

Hydroxide (B78521): To produce hydroxypyridines, which may exist in equilibrium with their pyridone tautomers.

The reaction conditions typically involve a suitable solvent and often require heat. The reactivity of the two chlorine atoms can be differentiated in some cases based on subtle electronic and steric differences or by controlling reaction stoichiometry.

Transformations Involving the Dimethylamine (B145610) Moiety

The dimethylamino group is not merely a spectator or a directing group; it can undergo its own set of chemical transformations.

N-Oxidation: The nitrogen atom of the dimethylamino group can be oxidized using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This transformation alters the electronic properties of the substituent, making it electron-withdrawing.

Demethylation: Selective removal of one or both methyl groups can be achieved. For example, a recent study demonstrated the monodemethylation of a trimethylaminated bipyridine to an electron-rich dimethylamine, suggesting that similar transformations could be applied to (2,6-Dichloropyridin-3-yl)dimethylamine under specific conditions. acs.org

Conversion to a Transformable Directing Group: The dimethylamino group can be converted into other functionalities. A notable method involves the nickel-catalyzed C-N borylation, which transforms the C-N bond into a C-B bond. nih.gov This allows the versatile chemistry of boronic esters to be employed for further functionalization, effectively making the dimethylamino group a convertible handle for a wide range of transformations. nih.gov

Metal-Catalyzed Coupling Reactions Utilizing Pyridine Halogen Substituents

The chlorine atoms at the C2 and C6 positions are ideal handles for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.

These reactions have become cornerstones of modern organic synthesis due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction pairs the dichloropyridine with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. harvard.edu It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. semanticscholar.org The reaction can be controlled to achieve mono- or di-substitution. For instance, coupling of 2,6-dichloropyridine (B45657) with p-methoxyphenylboronic acid has been successfully demonstrated. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the dichloropyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly reliable method for the synthesis of aryl-alkynes. organic-chemistry.org Research on the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) has shown that selective reactions at different halogen positions are possible, providing a pathway to complex alkynylated pyridines. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the dichloropyridine with primary or secondary amines to form C-N bonds. wikipedia.orgnih.govorganic-chemistry.org It is a more versatile and milder alternative to classical SNAr for amination, allowing for the introduction of a wide array of amine nucleophiles, including anilines and alkylamines, under relatively mild conditions. libretexts.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner, coupled with the dichloropyridine in the presence of a palladium or nickel catalyst. organic-chemistry.orgwikipedia.org Negishi coupling is known for its high reactivity and functional group tolerance, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. orgsyn.orgorgsyn.org Its application to heterocyclic halides is well-established. nih.gov

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reagents | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂, R-B(OR)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | C-C |

| Sonogashira | R-C≡CH | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine base | C-C(sp) |

| Buchwald-Hartwig | R¹R²NH | Pd(0) or Pd(II) precursor, Phosphine (B1218219) ligand, Base (e.g., NaOt-Bu) | C-N |

| Negishi | R-ZnX | Pd(0) or Ni(0) complex (e.g., Pd(PPh₃)₄) | C-C |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds. unblog.fr The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org

The dimethylamino group is a recognized DMG. wikipedia.orgharvard.edu In (2,6-Dichloropyridin-3-yl)dimethylamine, the dimethylamino group can direct lithiation to the C4 position. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new substituents with high regioselectivity. uwindsor.ca

Table 2: Potential Functionalization via Directed Ortho-Metalation at C4

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Alkyl Halides | Methyl iodide (CH₃I) | -CH₃ |

| Carbonyls | Carbon dioxide (CO₂), then acid quench | -COOH |

| Carbonyls | Dimethylformamide (DMF) | -CHO |

| Borates | Trimethyl borate (B1201080) (B(OMe)₃) | -B(OH)₂ |

| Halogens | Iodine (I₂) | -I |

Oxidation and Reduction Chemistry of the Pyridine and Amine Functionalities

The oxidation and reduction chemistry of (2,6-Dichloropyridin-3-yl)dimethylamine is complex, with multiple sites available for reaction.

Oxidation: As mentioned in section 3.3, the dimethylamino group can be oxidized to its N-oxide. The pyridine nitrogen is generally resistant to oxidation due to the deactivating effect of the chloro substituents, but under strong oxidizing conditions, ring oxidation could occur, potentially leading to ring-opening.

Reduction: The pyridine ring can be reduced to a dihydropyridine (B1217469) or a piperidine (B6355638) derivative, typically using catalytic hydrogenation (e.g., H₂/Pd, PtO₂) or dissolving metal reductions. However, these conditions can also lead to hydrodehalogenation, where the chlorine atoms are replaced by hydrogen. Selective reduction can be challenging and is highly dependent on the chosen catalyst and reaction conditions. The dimethylamino group itself is generally stable to most reducing conditions used for the aromatic ring.

Mechanistic Investigations into the Reactions of 2,6 Dichloropyridin 3 Yl Dimethylamine

Elucidation of Reaction Intermediates and Transition States

The reactions of (2,6-Dichloropyridin-3-yl)dimethylamine, particularly nucleophilic aromatic substitution (SNAr), are expected to proceed through the formation of high-energy anionic intermediates. stackexchange.com The stability of these intermediates is a crucial factor in determining the feasibility of a nucleophilic substitution reaction. stackexchange.com In the case of dichloropyridines, the attack of a nucleophile on the pyridine (B92270) ring leads to the formation of a Meisenheimer-like complex. researchgate.net The negative charge in this intermediate is delocalized over the aromatic system and, significantly, can be accommodated by the electronegative nitrogen atom, which provides substantial stabilization. stackexchange.com

For a substituted pyridine, nucleophilic attack is generally favored at the C-2 and C-4 positions (ortho and para to the nitrogen atom) because the resulting anionic intermediate can have a resonance structure where the negative charge resides on the nitrogen atom. stackexchange.com Attack at the C-3 position does not allow for this type of resonance stabilization, making it less favorable. stackexchange.com

Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for elucidating the structures of intermediates and transition states. For analogous systems like 2,4-dichloroquinazoline, DFT calculations have been used to determine the activation energies for nucleophilic attack at different positions. nih.gov These studies reveal the energetic landscape of the reaction, identifying the most probable reaction pathways. nih.gov A similar theoretical approach for (2,6-Dichloropyridin-3-yl)dimethylamine would involve modeling the interaction with various nucleophiles to predict the structures of the corresponding Meisenheimer intermediates and the transition states leading to their formation.

Kinetic and Thermodynamic Studies of Key Chemical Processes

Kinetic and thermodynamic studies are fundamental to understanding the reaction mechanisms of (2,6-Dichloropyridin-3-yl)dimethylamine. These studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products.

Kinetic investigations of SNAr reactions often reveal complex dependencies on reactant concentrations and reaction conditions. researchgate.net For instance, the choice of base in an amination reaction can significantly alter the reaction profile, sometimes leading to sigmoidal concentration profiles that suggest an autocatalytic mechanism where a species generated during the reaction acts as a catalyst. researchgate.net

Thermodynamic control versus kinetic control can also play a critical role in the product distribution of reactions involving substituted pyridines. The relative energies of the possible intermediates and products will determine the final outcome under thermodynamic equilibrium, while the activation barriers leading to these products will govern the product distribution under kinetic control.

To illustrate the type of data obtained from such studies, the following table presents hypothetical kinetic data for a substitution reaction of (2,6-Dichloropyridin-3-yl)dimethylamine with a generic nucleophile 'Nu'.

| Entry | [Substrate] (M) | [Nu] (M) | Temperature (°C) | Rate (M/s) |

| 1 | 0.1 | 0.1 | 25 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 25 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 25 | 3.1 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 40 | 4.5 x 10⁻⁵ |

This data would allow for the determination of the reaction order with respect to each reactant and the activation energy of the reaction.

Isotope Effects in Reaction Pathways

The study of kinetic isotope effects (KIEs) is a powerful tool for probing the rate-determining step of a reaction and elucidating the structure of the transition state. By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), one can measure the effect on the reaction rate.

In the context of reactions involving (2,6-Dichloropyridin-3-yl)dimethylamine, a primary KIE would be expected if a C-H bond to the nucleophile is broken in the rate-determining step. Conversely, the absence of a significant KIE would suggest that this bond-breaking event occurs after the rate-limiting step.

Secondary KIEs can also provide valuable information. For example, replacing the hydrogen atoms on the dimethylamino group with deuterium (B1214612) could reveal changes in hybridization at the nitrogen atom during the course of the reaction, offering insights into the degree of charge development and geometric changes in the transition state.

Spectroscopic and Spectrometric Analysis for Reaction Mechanism Elucidation (e.g., in situ spectroscopy for intermediate detection)

A variety of spectroscopic and spectrometric techniques are indispensable for the detailed investigation of reaction mechanisms involving (2,6-Dichloropyridin-3-yl)dimethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. nih.gov Two-dimensional NMR techniques can be employed to confirm the structure of the products and any observable intermediates. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for analyzing the composition of a reaction mixture, allowing for the quantification of reactants, products, and byproducts over time. researchgate.net This data is essential for kinetic modeling. researchgate.net

In situ Spectroscopy: Techniques such as in situ IR or Raman spectroscopy can be used to detect and characterize transient intermediates that may not be observable by other methods. By monitoring the reaction mixture in real-time, it is possible to identify vibrational modes associated with short-lived species like the Meisenheimer complex.

Mass Spectrometry (MS): MS is used to identify the molecular weights of products and intermediates. Techniques like electrospray ionization (ESI-MS) can be particularly useful for detecting charged intermediates.

Computational chemistry can augment experimental spectroscopic data. For instance, DFT calculations can predict the vibrational frequencies of proposed intermediates, which can then be compared with experimental in situ spectroscopic data to confirm their presence.

To illustrate the application of computational spectroscopy, the following table shows hypothetical calculated vibrational frequencies for a key intermediate in a reaction of (2,6-Dichloropyridin-3-yl)dimethylamine.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=N stretch (ring) | 1610 |

| C-Cl stretch (sym) | 780 |

| C-Cl stretch (asym) | 750 |

| N-CH₃ rock | 1150 |

Comparison of such calculated data with experimental spectra would provide strong evidence for the proposed reaction mechanism.

Computational and Theoretical Studies of 2,6 Dichloropyridin 3 Yl Dimethylamine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For (2,6-Dichloropyridin-3-yl)dimethylamine, an analysis would typically involve the calculation and visualization of its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. synblock.com For substituted pyridines, the positions of the chloro and dimethylamine (B145610) groups would significantly influence the electron distribution and the energies of these frontier orbitals. Studies on related compounds, such as 2,6-difluoropyridine, have shown that halogen substitutions can stabilize nonbonding orbitals and alter the valence orbital ordering. nih.gov

A Natural Bond Orbital (NBO) analysis would further elucidate the electronic structure by describing the electron density in terms of localized bonds and lone pairs, providing insights into intramolecular interactions such as hyperconjugation.

Table 1: Hypothetical Molecular Orbital Data for (2,6-Dichloropyridin-3-yl)dimethylamine

| Parameter | Expected Value Range (eV) | Significance |

| HOMO Energy | -6.0 to -7.5 | Electron-donating potential |

| LUMO Energy | -1.0 to -2.5 | Electron-accepting potential |

| HOMO-LUMO Gap | 3.5 to 6.0 | Chemical reactivity and stability |

Note: This table is illustrative and based on general trends for similar aromatic compounds. Actual values would require specific quantum chemical calculations.

Density Functional Theory (DFT) Calculations for Reactivity Prediction and Pathway Energetics

Density Functional Theory (DFT) is a powerful computational method used to predict the reactivity and thermodynamic properties of molecules. For (2,6-Dichloropyridin-3-yl)dimethylamine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine various properties. chemrevlett.com

These calculations can predict the molecule's optimized geometry, vibrational frequencies, and Mulliken atomic charges, which indicate the partial charges on each atom. chemrevlett.com The molecular electrostatic potential (MEP) map is another valuable output, visualizing the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Furthermore, DFT is instrumental in mapping reaction pathways and calculating the activation energies for potential reactions, such as nucleophilic aromatic substitution or reactions at the dimethylamine nitrogen. This provides a theoretical basis for understanding the compound's chemical behavior in various reactions.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformational flexibility of (2,6-Dichloropyridin-3-yl)dimethylamine are crucial for its interactions with other molecules. Conformational analysis involves identifying the stable conformers (rotational isomers) and the energy barriers between them. nih.gov

For this compound, the primary focus would be on the rotation around the C-N bond connecting the dimethylamine group to the pyridine (B92270) ring. The presence of two chlorine atoms ortho to the nitrogen on the pyridine ring could introduce steric hindrance, influencing the preferred orientation of the dimethylamine group. Theoretical calculations can map the potential energy surface as a function of the relevant dihedral angles to identify the global and local energy minima, which correspond to the most stable conformations. nih.gov Understanding these conformational preferences is essential for predicting its biological activity and material properties.

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of (2,6-Dichloropyridin-3-yl)dimethylamine in different environments. mdpi.com By simulating the molecule's trajectory over time, MD can explore its conformational landscape and the influence of solvent molecules on its structure and dynamics.

Applications of 2,6 Dichloropyridin 3 Yl Dimethylamine As a Synthetic Building Block

Synthesis of Complex Pyridine-Containing Scaffolds and Heterocycles

The dichlorinated pyridine (B92270) ring of (2,6-Dichloropyridin-3-yl)dimethylamine is a key feature that allows for its elaboration into more complex heterocyclic systems. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, providing a gateway to a variety of pyridine derivatives. For instance, these positions can be functionalized through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. This reactivity enables the synthesis of highly substituted pyridines, which are prevalent motifs in medicinal chemistry and materials science.

Furthermore, the inherent reactivity of the pyridine ring itself, coupled with the directing effects of the existing substituents, allows for the construction of fused heterocyclic systems. For example, the dimethylamino group can influence the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring, while the chlorine atoms can serve as leaving groups in cyclization reactions to form bicyclic or polycyclic aromatic systems.

Role in the Construction of Multifunctional Organic Molecules

The distinct functional groups present in (2,6-Dichloropyridin-3-yl)dimethylamine make it an ideal precursor for the synthesis of multifunctional organic molecules. The dimethylamino group can act as a directing group, a nucleophile, or a basic center, while the chloro substituents offer sites for diversification through various coupling chemistries. This orthogonality of reactivity allows for a stepwise and controlled introduction of different functionalities into the molecule.

For example, one of the chlorine atoms can be selectively displaced by a nucleophile, followed by a subsequent transformation at the other chloro-substituted position. This stepwise approach is crucial for building molecules with precisely defined architectures and functionalities. The ability to introduce different groups at specific positions on the pyridine ring is essential for tuning the electronic and steric properties of the final molecule, which is a key aspect in the design of new materials and biologically active compounds.

Precursor in the Development of Advanced Chemical Tools and Probes

The unique structural and electronic properties of pyridine derivatives make them attractive scaffolds for the development of advanced chemical tools and probes. (2,6-Dichloropyridin-3-yl)dimethylamine provides a convenient starting point for the synthesis of such tools.

Construction of Ligands for Homogeneous and Heterogeneous Catalysis

Pyridine-based ligands are widely used in transition metal catalysis due to their ability to coordinate to metal centers and modulate their catalytic activity. The substitution pattern of (2,6-Dichloropyridin-3-yl)dimethylamine allows for the synthesis of a variety of ligand architectures. The chlorine atoms can be replaced with phosphine (B1218219), amine, or other coordinating groups to create bidentate or tridentate ligands. The electronic properties of the ligand, and thus the catalytic activity of the corresponding metal complex, can be fine-tuned by varying the substituents on the pyridine ring.

Below is a table showcasing representative transformations of (2,6-Dichloropyridin-3-yl)dimethylamine into potential ligand precursors.

| Precursor | Reagent | Product | Potential Ligand Type |

| (2,6-Dichloropyridin-3-yl)dimethylamine | Diphenylphosphine | (2-Chloro-6-(diphenylphosphino)pyridin-3-yl)dimethylamine | P,N-ligand |

| (2,6-Dichloropyridin-3-yl)dimethylamine | 2-Picolylamine | N-((2,6-Dichloropyridin-3-yl)methyl)-N-methyl-N-(pyridin-2-ylmethyl)amine | N,N,N-tridentate ligand |

Scaffolds for Investigating Fundamental Molecular Recognition Processes

The study of non-covalent interactions is fundamental to understanding many chemical and biological processes. Pyridine-containing molecules are often used as model systems to investigate these interactions due to their ability to participate in hydrogen bonding, π-stacking, and metal coordination. The rigid framework of the pyridine ring provides a well-defined platform for positioning functional groups that can engage in specific molecular recognition events.

By systematically modifying the substituents on the pyridine ring derived from (2,6-Dichloropyridin-3-yl)dimethylamine, researchers can probe the nature of these interactions. For example, introducing hydrogen bond donors and acceptors at specific positions allows for the study of the geometry and strength of hydrogen bonds. Similarly, the introduction of aromatic groups can be used to investigate π-stacking interactions. These studies provide valuable insights into the principles of molecular recognition, which are crucial for the design of new receptors, sensors, and catalysts.

Strategic Use in Multi-Step Total Organic Syntheses

While direct examples of the use of (2,6-Dichloropyridin-3-yl)dimethylamine in the total synthesis of natural products are not extensively documented in readily available literature, its potential as a strategic building block is evident. The ability to introduce functionality at three distinct positions on the pyridine ring makes it a valuable synthon for the construction of complex molecular targets that contain a substituted pyridine moiety.

In a hypothetical multi-step synthesis, (2,6-Dichloropyridin-3-yl)dimethylamine could be employed to introduce a functionalized pyridine ring early in the synthetic sequence. The chlorine atoms could be used as handles for subsequent cross-coupling reactions to build up the carbon skeleton of the target molecule, while the dimethylamino group could be retained or modified as required. This strategy allows for the convergent assembly of complex molecules, which is often more efficient than a linear approach.

Future Directions and Emerging Research Avenues for 2,6 Dichloropyridin 3 Yl Dimethylamine

Development of Novel Catalytic Methods for its Selective Derivatization

The selective functionalization of the pyridine (B92270) core in (2,6-Dichloropyridin-3-yl)dimethylamine is a paramount objective for expanding its utility. The two chlorine atoms and the C-H positions on the pyridine ring offer multiple sites for modification. Future research will likely focus on sophisticated catalytic strategies to achieve high regioselectivity, moving beyond classical substitution chemistry.

Palladium-catalyzed cross-coupling reactions are anticipated to be a major focus. achemblock.com Building on established methods for dichloropyridines, researchers will likely explore catalyst systems that can selectively target either the C-2 or C-6 position, or even the less reactive C-4 and C-5 positions. bldpharm.comnih.gov The development of specialized ligands, such as sterically hindered N-heterocyclic carbenes (NHCs), could be instrumental in controlling the site of coupling. bldpharm.com Furthermore, palladium-catalyzed C-H activation presents a powerful, atom-economical approach to directly introduce new functional groups onto the pyridine ring, bypassing the need for pre-functionalized starting materials. mdpi.comnih.gov Research in this area could lead to the development of methods for the direct arylation, alkenylation, or alkylation of the available C-H positions on the (2,6-Dichloropyridin-3-yl)dimethylamine scaffold. researchgate.net

A significant challenge and a key area for future investigation will be achieving regioselectivity in these C-H activation reactions, which can be influenced by directing groups. nih.govamidetech.com The dimethylamino group could potentially act as a directing group, although its influence on the reactivity of the pyridine ring in C-H activation is an area that requires further study. The development of transient directing group strategies could also offer a pathway to functionalize specific C-H bonds. nih.gov

| Catalytic Method | Potential Application for (2,6-Dichloropyridin-3-yl)dimethylamine | Key Research Focus |

| Palladium-Catalyzed Cross-Coupling | Selective substitution of chlorine atoms with various organic groups. | Development of ligands for high regioselectivity (C-2 vs. C-6). |

| Palladium-Catalyzed C-H Activation | Direct functionalization of C-H bonds on the pyridine ring. | Overcoming the electronic deactivation of the ring and achieving regioselectivity. |

| Rhodium-Catalyzed C-H Activation | Alternative catalytic systems for complementary reactivity. | Exploration of different directing group strategies for site-selective functionalization. mit.edu |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The drive towards accelerated discovery of new molecules with desired properties necessitates the integration of (2,6-Dichloropyridin-3-yl)dimethylamine into automated synthesis and high-throughput experimentation (HTE) platforms. chemrxiv.orgchemrxiv.org These technologies allow for the rapid generation of libraries of derivatives and the efficient screening of reaction conditions.

Future research will involve developing robust and reliable protocols for the use of (2,6-Dichloropyridin-3-yl)dimethylamine in automated flow synthesis systems. chemrxiv.orgnih.gov Flow chemistry offers advantages in terms of precise control over reaction parameters, improved safety, and the potential for telescoping multiple reaction steps. chemrxiv.org The development of modular flow platforms will enable the rapid, multi-vectorial exploration of the chemical space around the (2,6-Dichloropyridin-3-yl)dimethylamine core. This will allow for the systematic variation of substituents at different positions of the pyridine ring to generate large and diverse compound libraries for screening in drug discovery and materials science.

High-throughput experimentation will be crucial for the rapid optimization of the novel catalytic methods discussed in the previous section. By employing robotic systems to perform a large number of reactions in parallel, researchers can quickly identify optimal catalysts, ligands, solvents, and other reaction parameters for the selective derivatization of (2,6-Dichloropyridin-3-yl)dimethylamine.

| Platform | Application for (2,6-Dichloropyridin-3-yl)dimethylamine | Key Research Focus |

| Automated Flow Synthesis | Rapid and efficient production of derivative libraries. | Development of robust and scalable flow protocols for various reaction types. |

| High-Throughput Experimentation | Accelerated optimization of reaction conditions for selective derivatization. | Miniaturization of reactions and development of rapid analytical methods for screening. |

Exploration of its Reactivity in Nontraditional Reaction Media (e.g., supercritical fluids, ionic liquids)

Moving beyond conventional organic solvents, the exploration of the reactivity of (2,6-Dichloropyridin-3-yl)dimethylamine in nontraditional reaction media like supercritical fluids and ionic liquids opens up new possibilities for controlling reaction pathways and developing greener synthetic processes.

Ionic liquids, with their unique properties such as low vapor pressure, high thermal stability, and tunable solvent properties, can significantly influence the reactivity and selectivity of chemical reactions. Future research could investigate how the choice of cation and anion in the ionic liquid affects the nucleophilic substitution of the chlorine atoms or the regioselectivity of catalytic reactions involving (2,6-Dichloropyridin-3-yl)dimethylamine. The use of pyridinium-based ionic liquids could offer specific interactions with the pyridine core of the substrate.

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer an environmentally benign alternative to traditional organic solvents. While the reactivity of many organic compounds in scCO₂ is still an emerging field, future studies could explore its potential for reactions involving (2,6-Dichloropyridin-3-yl)dimethylamine. For instance, the diffusion properties of scCO₂ could be advantageous for heterogeneous catalysis. The limited reactivity of some minerals in scCO₂ suggests that specific catalysts would be necessary to facilitate reactions.

| Reaction Medium | Potential Benefits for Reactions of (2,6-Dichloropyridin-3-yl)dimethylamine | Key Research Focus |

| Ionic Liquids | Enhanced reaction rates, improved selectivity, and potential for catalyst recycling. | Understanding the influence of ionic liquid structure on reactivity and selectivity. |

| Supercritical Fluids | Green and sustainable reaction conditions, and unique solubility and transport properties. | Identifying suitable catalysts and reaction conditions for efficient transformations in scCO₂. |

Computational Design of New Transformations and Untapped Synthetic Potential

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in guiding the future development of synthetic methodologies for (2,6-Dichloropyridin-3-yl)dimethylamine. In silico studies can provide valuable insights into reaction mechanisms, predict reactivity, and aid in the rational design of new transformations.

Future computational work will likely focus on several key areas. DFT calculations can be used to model the transition states of various catalytic cycles, helping to understand the factors that control regioselectivity in cross-coupling and C-H activation reactions. This knowledge can then be used to design new ligands or catalyst systems with improved performance. Computational screening of potential reactants and catalysts can accelerate the discovery of novel reactions.

Furthermore, computational tools can be used to predict the untapped synthetic potential of (2,6-Dichloropyridin-3-yl)dimethylamine. By calculating molecular properties such as electrostatic potential maps and frontier molecular orbital energies, researchers can identify the most likely sites for electrophilic or nucleophilic attack, guiding the exploration of new reaction pathways. The in silico design of novel pyridazine (B1198779) derivatives has already shown promise in identifying potent drug candidates, a strategy that can be applied to the pyridine scaffold of the title compound. This predictive power will be invaluable in prioritizing experimental efforts and unlocking new areas of chemical space.

| Computational Approach | Application for (2,6-Dichloropyridin-3-yl)dimethylamine | Key Research Focus |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of regioselectivity. | Modeling of transition states in catalytic cycles and understanding ligand effects. |

| In Silico Screening | Rapid identification of promising new reactions and catalysts. | Development of accurate predictive models for reactivity and selectivity. |

| Molecular Property Calculations | Identification of reactive sites and prediction of untapped synthetic potential. | Correlation of computational predictions with experimental outcomes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.